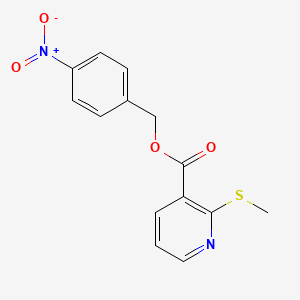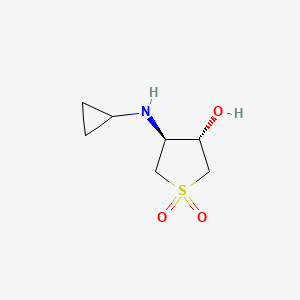
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a chiral compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a cyclopropylamino group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane derivative, with a sulfur source under basic conditions.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine and an appropriate leaving group on the tetrahydrothiophene ring.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the 1,1-dioxide. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography or crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide to the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Chemical Synthesis: Employed as a building block in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene: Lacks the 1,1-dioxide group.
(3S,4S)-3-(Cyclopropylamino)-4-hydroxythiophene 1,1-dioxide: Lacks the tetrahydro ring structure.
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1-oxide: Contains only one oxygen atom bonded to sulfur.
Uniqueness
(3S,4S)-3-(Cyclopropylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is unique due to the presence of both the cyclopropylamino group and the 1,1-dioxide functionality, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(3S,4S)-4-(cyclopropylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H13NO3S/c9-7-4-12(10,11)3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m1/s1 |
InChI Key |
ZIINTXBQQWMMDG-RNFRBKRXSA-N |
Isomeric SMILES |
C1CC1N[C@@H]2CS(=O)(=O)C[C@H]2O |
Canonical SMILES |
C1CC1NC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


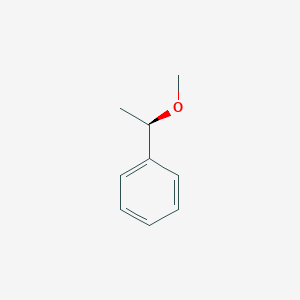
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
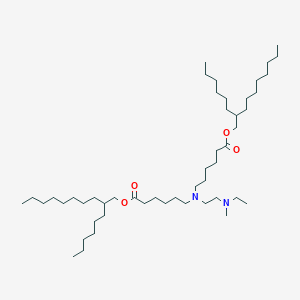

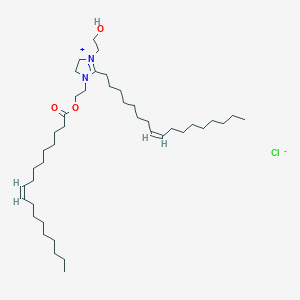
![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
![2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364005.png)
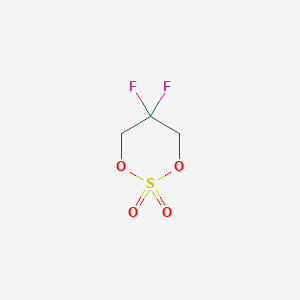
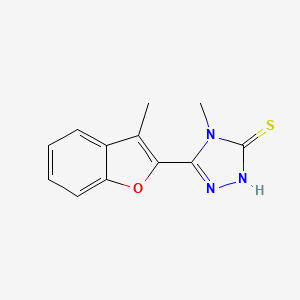
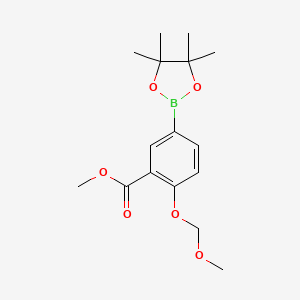
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364034.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B13364039.png)
